2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine
CAS No.: 1046696-30-3
Cat. No.: VC2599135
Molecular Formula: C16H17NOS
Molecular Weight: 271.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1046696-30-3 |
|---|---|
| Molecular Formula | C16H17NOS |
| Molecular Weight | 271.4 g/mol |
| IUPAC Name | 2-(3-phenylmethoxyphenyl)-1,3-thiazolidine |
| Standard InChI | InChI=1S/C16H17NOS/c1-2-5-13(6-3-1)12-18-15-8-4-7-14(11-15)16-17-9-10-19-16/h1-8,11,16-17H,9-10,12H2 |
| Standard InChI Key | SDHXREBBMPUELS-UHFFFAOYSA-N |
| SMILES | C1CSC(N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CSC(N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Introduction
Physical and Chemical Properties
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine possesses several distinctive physical and chemical properties that are important for understanding its behavior in biological systems and its potential applications in drug development. The compound is characterized by the following properties:
Table 1: Physical and Chemical Properties of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine
| Property | Value |
|---|---|
| CAS Registry Number | 1046696-30-3 |
| Molecular Formula | C16H17NOS |
| Molecular Weight | 271.4 g/mol |
| IUPAC Name | 2-(3-phenylmethoxyphenyl)-1,3-thiazolidine |
| Standard InChI | InChI=1S/C16H17NOS/c1-2-5-13(6-3-1)12-18-15-8-4-7-14(11-15)16-17-9-10-19-16/h1-8,11,16-17H,9-10,12H2 |
| Standard InChIKey | SDHXREBBMPUELS-UHFFFAOYSA-N |
| SMILES | C1CSC(N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
These properties play a crucial role in determining the compound's solubility, bioavailability, and chemical reactivity, which are essential factors in drug development and medicinal chemistry applications.
The compound's molecular structure, with its thiazolidine ring and benzyloxy substituent, contributes to its chemical behavior and interactions with biological targets. The nitrogen and sulfur atoms in the thiazolidine ring can participate in hydrogen bonding and other intermolecular interactions, potentially enhancing binding affinity to biological receptors and enzymes.
Structural Characteristics
The structural features of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine contribute significantly to its chemical reactivity and biological properties. The compound consists of three primary structural components: a thiazolidine ring, a phenyl ring, and a benzyloxy substituent.
Thiazolidine Ring
The thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. This heterocyclic system is a common pharmacophore in many bioactive compounds, providing potential sites for hydrogen bonding and other non-covalent interactions with biological targets. The thiazolidine ring can exist in different conformational states, which may influence its binding to receptors and enzymes.
Phenyl Ring and Benzyloxy Substituent
The phenyl ring is connected to the thiazolidine at position 2, creating a stereogenic center. The benzyloxy group is attached to the meta position (3-position) of this phenyl ring. This specific substitution pattern distinguishes 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine from its isomers, such as the 4-substituted analog (2-[4-(Benzyloxy)phenyl]-1,3-thiazolidine).
The benzyloxy group consists of a benzene ring connected to the phenyl ring through an oxygen linker, providing additional aromatic character and potential for π-π interactions. This structural feature likely contributes to the compound's lipophilicity and its ability to interact with hydrophobic pockets in target proteins.
Three-dimensional conformational analysis reveals that the thiazolidine ring typically adopts an envelope conformation, with the potential for the phenyl and benzyloxy groups to rotate around their respective bonds. This conformational flexibility may be important for the compound's biological activity, allowing it to adapt to the binding requirements of different targets.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of thiazolidine derivatives, including 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine. These methods vary in complexity, efficiency, and environmental impact. Understanding these synthetic routes is crucial for producing the compound for further research and potential pharmaceutical applications.
Traditional Synthesis Methods
The conventional synthesis of thiazolidine-containing compounds typically involves the condensation of an aldehyde with a thiol and an amine, followed by cyclization to form the thiazolidine ring. For 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine, the synthesis generally starts with 3-(benzyloxy)benzaldehyde as the aldehyde component.
A common synthetic approach involves the following steps:
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Reaction of 3-(benzyloxy)benzaldehyde with an appropriate amine to form an imine intermediate
-
Addition of a thiol compound, typically 2-mercaptoethylamine or cysteine
-
Intramolecular cyclization to form the thiazolidine ring
This approach has been widely used for the synthesis of various thiazolidine derivatives, although specific reaction conditions may vary depending on the substituents and desired stereochemistry.
Green Chemistry Approaches
Recent advances in synthetic methodologies have focused on developing more environmentally friendly approaches to thiazolidine synthesis. These methods often employ catalysts that can be recycled, reduce the use of hazardous reagents, and minimize waste generation.
For example, one approach involves the use of polypropylene glycol (PPG) as a reaction medium for the synthesis of 2-aryl-thiazolidin-4-one derivatives. In this method, aniline, benzaldehyde, and thioglycolic acid are reacted at 110°C in PPG to obtain the product in good yield (around 83%). This approach eliminates the need for conventional organic solvents, making it more environmentally friendly.
Another green chemistry approach utilizes recyclable catalysts such as β-cyclodextrin-SO3H, which can activate the aldehyde by enhancing the electrophilic character of its carbonyl moiety. This catalyst can be reused without significant loss of activity, providing a more sustainable synthetic route.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for the preparation of thiazolidine derivatives, offering advantages such as shorter reaction times, higher yields, and improved selectivity. This approach has been successfully applied to the synthesis of various thiazolidine compounds, and could potentially be adapted for the synthesis of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine.
In a typical microwave-assisted procedure, the reactants are mixed in an appropriate solvent and subjected to microwave irradiation for a short period, typically 9-12 minutes at 120°C. This approach significantly reduces the reaction time compared to conventional heating methods, which often require several hours of refluxing.
Comparative Analysis with Related Compounds
A comparative analysis of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine with structurally related compounds provides valuable insights into the effects of subtle structural modifications on chemical properties and biological activities.
Comparison with 2-[4-(Benzyloxy)phenyl]-1,3-thiazolidine
The positional isomer 2-[4-(Benzyloxy)phenyl]-1,3-thiazolidine differs from the title compound only in the position of the benzyloxy substituent on the phenyl ring (para instead of meta). This small structural change can significantly affect the compound's biological activity and physicochemical properties.
Table 2: Comparison of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine and 2-[4-(Benzyloxy)phenyl]-1,3-thiazolidine
| Property | 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine | 2-[4-(Benzyloxy)phenyl]-1,3-thiazolidine |
|---|---|---|
| CAS Number | 1046696-30-3 | 937602-44-3 |
| Molecular Formula | C16H17NOS | C16H17NOS |
| Molecular Weight | 271.4 g/mol | 271.4 g/mol |
| InChIKey | SDHXREBBMPUELS-UHFFFAOYSA-N | FYAJTHNVORAUAP-UHFFFAOYSA-N |
Despite their structural similarity, these isomers may interact differently with biological targets due to the altered spatial arrangement of the benzyloxy group, potentially resulting in different biological activity profiles.
Comparison with Functionalized Derivatives
Functionalized derivatives of thiazolidine compounds, such as 2-[4-(benzyloxy)phenyl]-N-(3-bromophenyl)-1,3-thiazolidine-3-carboxamide, feature additional functional groups that can significantly modify their biological properties.
The addition of a carboxamide group at the nitrogen position of the thiazolidine ring, as in the case of 2-[4-(benzyloxy)phenyl]-N-(3-bromophenyl)-1,3-thiazolidine-3-carboxamide, introduces additional hydrogen bond donors and acceptors, potentially enhancing interactions with biological targets. Furthermore, the presence of a bromophenyl group provides additional lipophilicity and potential for halogen bonding.
Table 3: Properties of 2-[4-(benzyloxy)phenyl]-N-(3-bromophenyl)-1,3-thiazolidine-3-carboxamide
| Property | Value |
|---|---|
| Molecular Weight | 469.4 g/mol |
| Molecular Formula | C23H21BrN2O2S |
| logP | 5.8097 |
| Hydrogen bond acceptors | 4 |
| Hydrogen bond donors | 1 |
| Polar surface area | 32.725 |
These modifications can significantly impact the compound's drug-like properties, including solubility, bioavailability, and target selectivity, highlighting the potential for developing optimized derivatives of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine for specific therapeutic applications.
Comparison with Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives represent another important class of related compounds that differ from 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine by the presence of a carbonyl group at position 4 of the thiazolidine ring. These compounds have been extensively studied for their diverse biological activities.
The presence of the carbonyl group in thiazolidin-4-ones introduces additional hydrogen bond acceptor capabilities and alters the electronic properties of the ring, which can significantly impact binding to biological targets. Research has shown that thiazolidin-4-one derivatives possess a wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.
Comparative studies between various thiazolidine and thiazolidin-4-one derivatives could provide valuable insights into the structure-activity relationships and guide the design of optimized compounds with enhanced biological activities.
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